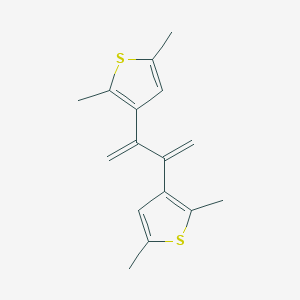
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene is a photochromic compound known for its ability to change color upon exposure to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene typically involves the reaction of 3,4-bis(2,5-dimethyl-3-thienyl)cyclobut-3-ene-1,2-dione with hydroxylamine hydrochloride. This reaction proceeds through an unusual Beckmann rearrangement to yield esters of 2,3-bis(2,5-dimethyl-3-thienyl)-3-cyanoacrylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thienyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene has several scientific research applications:
Biology: Investigated for its potential use in biological imaging and as a molecular probe due to its photochromic properties.
Medicine: Explored for its potential use in drug delivery systems where light-induced changes can trigger the release of therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene involves a reversible photoisomerization process. Upon exposure to light, the compound undergoes a structural change from an open-ring form to a closed-ring form, resulting in a change in its optical properties. This photoisomerization is facilitated by the presence of the thienyl groups, which stabilize the transition state and lower the activation energy required for the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(2,5-dimethyl-3-thienyl)cyclopentene
- 1,2-Bis(2,5-dimethyl-3-thienyl)ethene
- 1,2-Bis(2,5-dimethyl-3-thienyl)cyclohexene
Uniqueness
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene is unique due to its specific photochromic properties and the stability of its photoisomerized forms. Compared to similar compounds, it offers a more efficient and reversible photoisomerization process, making it highly suitable for applications in optical data storage and molecular switches .
Propriétés
Numéro CAS |
862260-08-0 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3-[3-(2,5-dimethylthiophen-3-yl)buta-1,3-dien-2-yl]-2,5-dimethylthiophene |
InChI |
InChI=1S/C16H18S2/c1-9-7-15(13(5)17-9)11(3)12(4)16-8-10(2)18-14(16)6/h7-8H,3-4H2,1-2,5-6H3 |
Clé InChI |
MGOUNRBWVFAKQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(=C)C(=C)C2=C(SC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


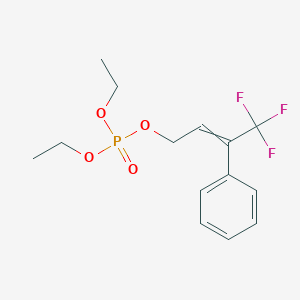

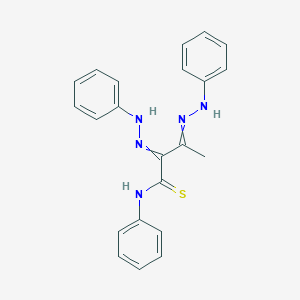
![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)
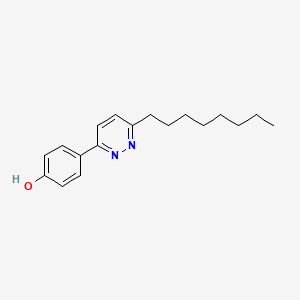
![1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene](/img/structure/B12540279.png)
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)
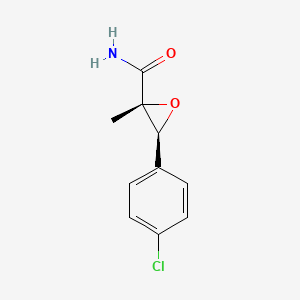


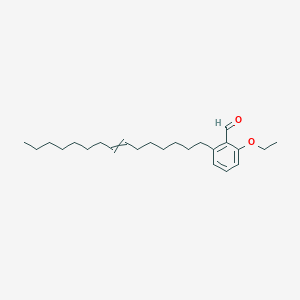
![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)
